molecular formula C21H30N4O B2518440 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide CAS No. 1235359-36-0

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide

Cat. No.: B2518440
CAS No.: 1235359-36-0
M. Wt: 354.498
InChI Key: FDGWJMXJBGNRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H30N4O and its molecular weight is 354.498. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors : This compound has been identified as a potent and selective inhibitor with potential application in cancer treatment. It was studied for its pharmacokinetics, revealing insights into its systemic clearance and metabolic pathways, critical for understanding its therapeutic potential (Teffera et al., 2013).

  • Functionalization Reactions in Synthetic Chemistry : The compound has been involved in studies exploring functionalization reactions, which are fundamental in the synthesis of diverse chemical structures. This research contributes to the broader field of synthetic chemistry, demonstrating the versatility and reactivity of such compounds (Yıldırım et al., 2005).

  • Antimycobacterial Activity of Novel Compounds : Research has also been conducted on derivatives of this compound for their potential antimycobacterial activity. This is crucial in the search for new treatments against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).

  • Development of Mixed Ligand Complexes : Studies involving this compound have contributed to the development of mixed ligand complexes, potentially useful in labeling bioactive molecules for various applications (Mundwiler et al., 2004).

  • Investigation of Molecular and Crystal Structures : The compound's derivatives have been analyzed for their molecular and crystal structures, providing valuable information for the design of new drugs with specific binding properties (Richter et al., 2023).

  • Antiulcer Agent Synthesis : Research has explored the synthesis of imidazo[1,2-a]pyridines substituted at specific positions as potential antiulcer agents, contributing to the search for new treatments for gastrointestinal disorders (Starrett et al., 1989).

  • Antirhinovirus Agents : Derivatives of this compound have been designed and tested as potential antirhinovirus agents, demonstrating the compound's relevance in antiviral research (Hamdouchi et al., 1999).

  • PARP Inhibitor for Cancer Treatment : This compound has shown promising results as a PARP inhibitor, indicating potential effectiveness in cancer therapy (Tang et al., 2021).

  • Synthesis of Antitumor Compounds : It has been used in the synthesis of novel antitumor compounds, contributing to the ongoing research for effective cancer treatments (Clark et al., 1995).

  • Catalyst-Free Synthesis in Organic Chemistry : The compound is involved in the catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives, illustrating its role in advancing organic synthesis methods (Shaabani et al., 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. For example, benzimidazole derivatives can be toxic if ingested or inhaled, and can cause irritation to the skin and eyes .

Future Directions

Future research could focus on exploring the potential therapeutic applications of the compound, as well as optimizing its synthesis and improving its safety profile .

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c26-21(22-14-16-6-2-1-3-7-16)17-10-12-25(13-11-17)15-20-23-18-8-4-5-9-19(18)24-20/h4-5,8-9,16-17H,1-3,6-7,10-15H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGWJMXJBGNRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.